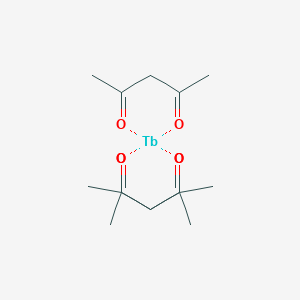

pentano-2,4-diona;terbio

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

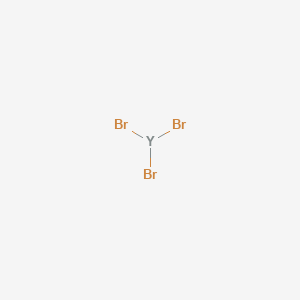

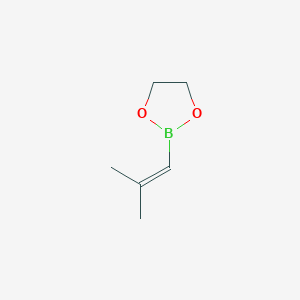

The synthesis of Tris(pentane-2,4-dionato-O,O')terbium involves the use of terbium(III) ions and pentane-2,4-dione ligands. A common method involves reacting terbium(III) salts with pentane-2,4-dione in the presence of a base. The synthesis process is crucial for ensuring the purity and the correct stoichiometry of the resulting complex.

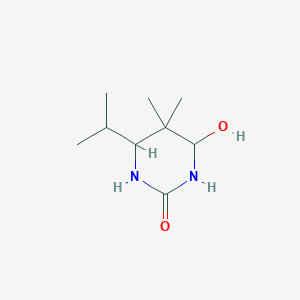

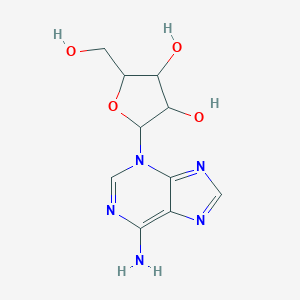

Molecular Structure Analysis

Tris(pentane-2,4-dionato-O,O')terbium features a coordination compound where the terbium ion is at the center, surrounded by three pentane-2,4-dionato ligands. These ligands coordinate to the metal through their oxygen atoms, forming a complex with a nine-coordinate, tricapped trigonal prismatic geometry. This arrangement is typical for lanthanide complexes with β-diketonate ligands.

Chemical Reactions and Properties

This complex participates in a variety of chemical reactions, reflecting its chemical stability and reactivity. Its reactions can include ligand exchange processes, redox reactions, and interactions with nucleophiles or electrophiles. The stability of Tris(pentane-2,4-dionato-O,O')terbium in solution varies depending on the solvent, temperature, and presence of other chemicals.

Physical Properties Analysis

The physical properties of Tris(pentane-2,4-dionato-O,O')terbium, including solubility, melting point, and color, are influenced by its molecular structure. Its luminescent properties are particularly notable, with terbium complexes known for their bright, green emission under ultraviolet light. This makes them useful in optical materials and devices.

Chemical Properties Analysis

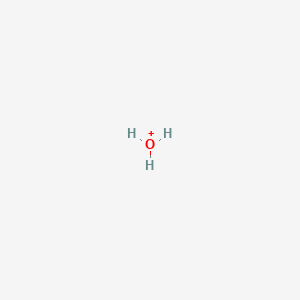

Chemically, Tris(pentane-2,4-dionato-O,O')terbium exhibits typical lanthanide reactivity patterns, including Lewis acidity and the ability to form stable complexes with various ligands. Its chemical behavior is also characterized by its reactions with water and other protic solvents, where hydrolysis can occur, leading to the formation of hydroxo-bridged species.

For detailed studies and further reading on the synthesis, molecular structure, and properties of Tris(pentane-2,4-dionato-O,O')terbium and related complexes, please refer to the following sources:

- Semenov et al., 2007: Synthesis and formation of luminescent sol-gel films containing Europium, Terbium, and Ytterbium β-diketonates.

- Lindoy et al., 1977: Study on the interaction of lanthanide shift reagents with coordination complexes including tris(pentane-2,4-dionato)cobalt(III).

Aplicaciones Científicas De Investigación

Sonda Fluorogénica en el Ensayo de Medicamentos

La pentano-2,4-diona se ha utilizado como sonda fluorogénica en el ensayo de medicamentos inhibidores de la enzima dipeptidil peptidasa-4 en matrices farmacéuticas y biológicas . El grupo amino primario en Sitagliptina (STG), un inhibidor de la enzima dipeptidil peptidasa-4, le permite acoplarse con pentano-2,4-diona para crear una molécula fluorescente . Este método proporciona una herramienta alternativa simple, eficaz y rápida para el control de calidad y los ensayos de estudios clínicos de STG .

Estudios de Fotoluminiscencia

Se han sintetizado y caracterizado complejos mono y binucleares de Europio (III) y Terbio (III) con Pentano-2,4-Diona por sus propiedades de fotoluminiscencia . Estos complejos tienen aplicaciones potenciales en diodos orgánicos emisores de luz, etiquetado biológico, láseres, marcado de seguridad, codificación de barras y conversión solar .

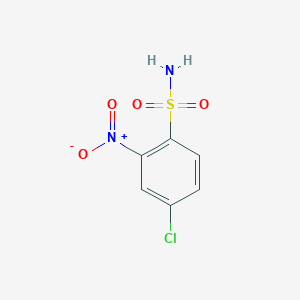

Materiales de Alta Energía

Se han estudiado los complejos de Tris(3-nitropentano-2,4-dionato-κ2 O,O′), incluidos los de terbio, por sus propiedades de alta energía . Estos complejos pueden actuar como materiales de alta energía (HEM), con aplicaciones potenciales en explosivos, combustibles y propelentes . La adición de anillos quelato se puede utilizar como una nueva herramienta para controlar la sensibilidad hacia la detonación de compuestos de coordinación de alta energía .

Estudios de Termoquímica

Se han estudiado los datos de termoquímica del tris(pentano-2,4-dionato-O,O’)galio, un compuesto similar . Tales estudios pueden proporcionar información valiosa sobre las propiedades del compuesto y sus posibles aplicaciones.

Mecanismo De Acción

Target of Action

Tris(pentane-2,4-dionato-O,O’)terbium, also known as NSC139615, is a complex compound that primarily targets certain biochemical processesIt’s known that terbium complexes are often used in biochemical research due to their luminescent properties .

Mode of Action

The mode of action of NSC139615 involves its interaction with its targets, leading to changes at the molecular level. The compound is known to exhibit luminescent properties, which are often utilized in biochemical assays . .

Result of Action

Given its luminescent properties, it may be used in biochemical assays to study various cellular processes

Propiedades

IUPAC Name |

pentane-2,4-dione;terbium |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C5H8O2.Tb/c3*1-4(6)3-5(2)7;/h3*3H2,1-2H3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRGXRTMFXQSUAZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)C.CC(=O)CC(=O)C.CC(=O)CC(=O)C.[Tb] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O6Tb |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14284-95-8 |

Source

|

| Record name | NSC139615 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139615 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tris(pentane-2,4-dionato-O,O')terbium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.707 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.